molecular formula C21H22O10 B191939 Prunin CAS No. 529-55-5

Prunin

Cat. No.: B191939
CAS No.: 529-55-5
M. Wt: 434.4 g/mol
InChI Key: DLIKSSGEMUFQOK-TUYHZEGRSA-N
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Mechanism of Action

Target of Action

Prunin, a flavonoid found in Prunus davidiana stems, primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for Type 2 diabetes and obesity . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, making it a target for anti-diabetic drugs .

Mode of Action

This compound exhibits strong inhibitory activity against PTP1B and α-glucosidase . It selectively inhibits PTP1B by targeting its active site . The inhibition of these enzymes leads to a decrease in glucose production and an increase in insulin sensitivity .

Biochemical Pathways

This compound affects the IRS-1/PI3K/Akt pathway , enhancing glucose uptake and improving insulin sensitivity in insulin-resistant HepG2 cells . This pathway plays a crucial role in the metabolic actions of insulin, regulating processes such as glucose uptake and glycogen synthesis .

Result of Action

This compound stimulates glucose uptake by decreasing PTP1B expression level in insulin-resistant HepG2 cells . This results in improved insulin sensitivity and potential anti-diabetic properties . Furthermore, this compound has been shown to have anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzyme hydrolysis of naringin, a flavonoid glycoside abundant in grapefruit wastes, can produce this compound . This suggests that the presence of certain enzymes in the environment can affect the availability and action of this compound.

Biochemical Analysis

Biochemical Properties

Prunin plays a significant role in biochemical reactions, particularly in the inhibition of protein tyrosine phosphatase 1B (PTP1B) and the stimulation of glucose uptake in insulin-resistant hepatocytes . This compound interacts with enzymes such as α-glucosidase and PTP1B, exhibiting competitive and mixed-type inhibition, respectively . The interaction with PTP1B involves binding to its active site, which is crucial for its inhibitory activity . Additionally, this compound has been shown to inhibit peroxynitrite-mediated tyrosine nitration, further highlighting its biochemical significance .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In insulin-resistant HepG2 cells, this compound stimulates glucose uptake by inhibiting the expression of protein tyrosine phosphatase 1B . This inhibition leads to improved insulin sensitivity and glucose metabolism. This compound also influences cell signaling pathways, particularly those involved in glucose homeostasis and insulin signaling . Furthermore, this compound has been shown to affect gene expression related to glucose metabolism and insulin resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes such as protein tyrosine phosphatase 1B and α-glucosidase . This compound inhibits protein tyrosine phosphatase 1B by binding to its active site, which prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling . Additionally, this compound exhibits mixed-type inhibition of α-glucosidase, which helps regulate glucose levels by slowing down carbohydrate digestion . These interactions at the molecular level contribute to this compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that it remains relatively stable under various conditions . Long-term studies have shown that this compound maintains its inhibitory effects on protein tyrosine phosphatase 1B and its ability to stimulate glucose uptake in insulin-resistant cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound improves hyperglycemia and hyperlipidemia in streptozotocin-induced diabetic rats . At higher doses, this compound exhibits more pronounced effects on glucose metabolism and insulin sensitivity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B and α-glucosidase, which play crucial roles in regulating glucose levels . This compound’s inhibition of protein tyrosine phosphatase 1B enhances insulin signaling, while its inhibition of α-glucosidase slows down carbohydrate digestion, thereby regulating glucose levels . These interactions highlight this compound’s role in metabolic pathways and its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization within cells is influenced by its interactions with specific transporters, which help direct it to target tissues and compartments . These interactions are crucial for this compound’s biochemical effects and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Within cells, this compound is localized to areas where it can interact with its target enzymes and proteins, such as protein tyrosine phosphatase 1B and α-glucosidase . This localization is essential for this compound’s biochemical activity and its ability to exert its effects on cellular processes.

Chemical Reactions Analysis

Types of Reactions: Prunin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of this compound by β-glucosidase results in the formation of glucose and naringenin .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Naringin
  • Hesperidin
  • Naringenin (aglycone form of prunin)

This compound’s unique combination of biological activities and potential therapeutic applications makes it a compound of significant interest in scientific research and industry.

Properties

CAS No.

529-55-5

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1

InChI Key

DLIKSSGEMUFQOK-TUYHZEGRSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O

melting_point

Mp 225 °

Key on ui other cas no.

529-55-5

Pictograms

Environmental Hazard

Synonyms

Pru du 6 protein, Prunus
Pru du 6.01 protein, Prunus
Pru du 6.02 protein, Prunus
Pru1 protein, Prunus
Pru2 protein, Prunus
prunin protein, Prunus

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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